N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of the NLRP3 inflammasome. This compound is part of a broader class of molecules that are being explored for their anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfamoyl group.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves the inhibition of the NLRP3 inflammasome. This inflammasome is a multiprotein complex that plays a crucial role in the body’s immune response by mediating the secretion of pro-inflammatory cytokines such as IL-1β. By inhibiting this complex, the compound can reduce inflammation and potentially mitigate the progression of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also inhibits the NLRP3 inflammasome but may have different potency and selectivity profiles.
N-Phenyl-1-(methylsulfonamido)cyclopropane-1-carboxamide: Another analog with variations in the sulfonamido group, which can affect its chemical and biological properties.
Eigenschaften
CAS-Nummer |
669008-36-0 |
---|---|
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
N-phenyl-1-sulfamoylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
XFMQLCCDZHEODP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.